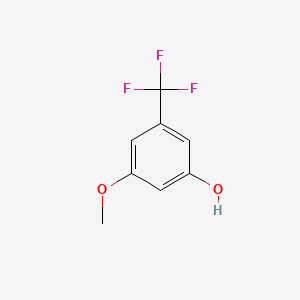

3-Methoxy-5-(trifluoromethyl)phenol

Overview

Description

3-Methoxy-5-(trifluoromethyl)phenol is a chemical compound with the CAS Number: 349-56-4 . It has a molecular weight of 192.14 and is a solid at room temperature . The IUPAC name for this compound is 3-methoxy-5-(trifluoromethyl)phenol .

Molecular Structure Analysis

The InChI code for 3-Methoxy-5-(trifluoromethyl)phenol is 1S/C8H7F3O2/c1-13-7-3-5(8(9,10)11)2-6(12)4-7/h2-4,12H,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

3-Methoxy-5-(trifluoromethyl)phenol is a solid at room temperature . It has a boiling point of 74-76 degrees . The compound is stored at ambient temperature .Scientific Research Applications

Medicine: Antiglaucoma Agents

3-Methoxy-5-(trifluoromethyl)phenol: is utilized in the synthesis of pharmaceutical compounds, such as travoprost , an antiglaucoma agent. The compound’s ability to introduce trifluoromethyl groups into molecules is valuable in creating drugs with increased metabolic stability and bioavailability.

Material Science: Enhancing Polymer Properties

This compound finds application in material science, particularly in the production of plastics, adhesives, and coatings . Its inclusion in polymers can improve thermal stability and flame resistance, making it a crucial additive for enhancing material properties.

Environmental Science: Fungicidal Activity

In environmental science, derivatives of 3-Methoxy-5-(trifluoromethyl)phenol have shown higher fungicidal activity compared to other compounds . This makes it a potential candidate for developing environmentally friendly pesticides.

Analytical Chemistry: Spectroscopic Studies

The compound is subject to spectroscopic and theoretical studies to understand its electronic properties and spectral characterization, which are essential in analytical chemistry for identifying and quantifying substances .

Pharmacology: Kinase Inhibitors

In pharmacology, 3-Methoxy-5-(trifluoromethyl)phenol is used in the synthesis of spleen tyrosine kinase inhibitors . These inhibitors are significant in the treatment of autoimmune diseases and certain types of cancer.

Organic Synthesis: Building Blocks

Lastly, in organic synthesis, this compound serves as a building block for synthesizing complex molecules with potential biological activities . Its versatility in reactions makes it a valuable component in the synthesis of bioactive natural products.

Safety and Hazards

3-Methoxy-5-(trifluoromethyl)phenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Mode of Action

It is known that phenolic compounds can interact with proteins and enzymes, potentially altering their function and leading to changes in cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, and the presence of other molecules.

properties

IUPAC Name |

3-methoxy-5-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O2/c1-13-7-3-5(8(9,10)11)2-6(12)4-7/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFOFNISQFZKBEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626599 | |

| Record name | 3-Methoxy-5-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

349-56-4 | |

| Record name | 3-Methoxy-5-(trifluoromethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-5-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the advantages of using 1,3-bis(trimethylsilyloxy)buta-1,3-dienes as starting materials for the synthesis of 3-methoxy-5-(trifluoromethyl)phenol?

A1: The research highlights that 1,3-bis(trimethylsilyloxy)buta-1,3-dienes offer excellent regioselectivity in the synthesis of 3-methoxy-5-(trifluoromethyl)phenol when reacted with 1,1-bis(methoxy)trifluoromethyl-1-en-3-ones. [] This means the reaction predominantly favors the formation of the desired phenol isomer, simplifying purification and improving overall yield. Additionally, the research demonstrates the versatility of this approach by showcasing how different Lewis acid catalysts like TiCl4 and Me3SiOTf can influence the reaction pathway, leading to the formation of various trifluoromethyl-substituted arenes, cyclohexenones, and pyran-4-ones alongside the target phenol. [] This control over product distribution is valuable for synthetic chemists exploring a range of trifluoromethylated compounds.

Q2: How does the substituent at the C-4 position of the 1,3-bis(trimethylsilyloxy)-1,3-butadiene influence the reaction outcome?

A2: The presence or absence of a substituent at the C-4 position of the 1,3-bis(trimethylsilyloxy)-1,3-butadiene plays a crucial role in determining the final product when reacted with 4,4-dimethoxy-1,1,1-trifluorobut-3-en-2-one in the presence of Me3SiOTf. [] When the C-4 position is unsubstituted (R1 = H), the reaction yields trifluoromethyl-substituted pyran-4-ones. Conversely, when a substituent is present at the C-4 position (R1 ≠ H), the reaction favors the formation of trifluoromethylated cyclohexenones. This difference in reactivity highlights the importance of substituent effects in directing the reaction pathway towards specific cyclic structures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-Amino-5-(4-hydroxypiperidino)phenyl]-1-ethanone](/img/structure/B1322436.png)

![2-Boc-7-hydroxymethyl-octahydro-pyrido[1,2-A]pyrazine](/img/structure/B1322442.png)